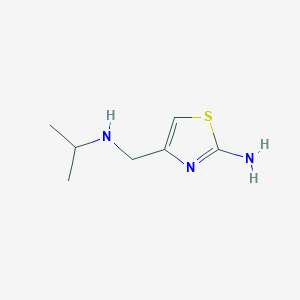![molecular formula C15H21NS B13951975 (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a complex organic compound characterized by a spirocyclic structure. This compound features a benzyl group attached to a spiro-fused azaspiro[3.4]octane ring system, with a methanethiol group at the 2-position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable azaspiro precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiourea, thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified spirocyclic compounds.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Benzyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability, rigidity, and resistance to degradation.
Mechanism of Action
The mechanism of action of (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)acetate: Similar structure but with an acetate group instead of a methanethiol group.
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness
The presence of the methanethiol group in (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with nucleophilic sites, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21NS |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
(6-benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C15H21NS/c17-11-14-8-15(9-14)6-7-16(12-15)10-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 |
InChI Key |
SHSJNUCRHVBQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CS)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



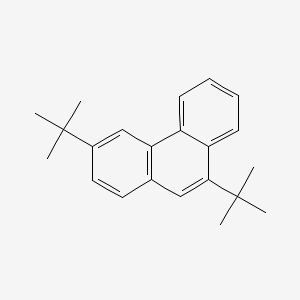
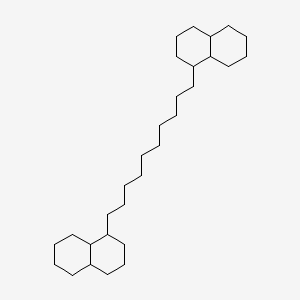
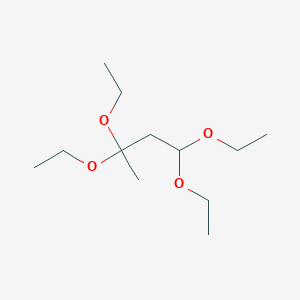
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
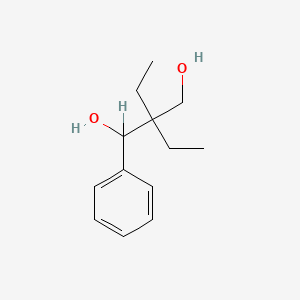
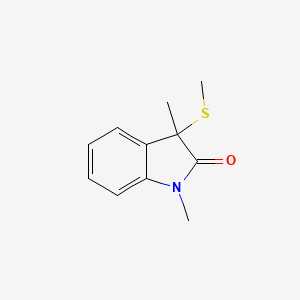
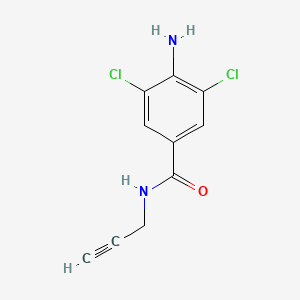



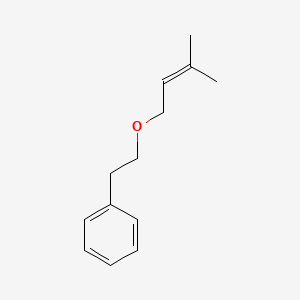
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
